molecular formula C21H18ClNO2 B4073890 N-2-biphenylyl-2-(3-chlorophenoxy)propanamide

N-2-biphenylyl-2-(3-chlorophenoxy)propanamide

Cat. No. B4073890
M. Wt: 351.8 g/mol
InChI Key: OKQZJGDTPPJUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2-biphenylyl-2-(3-chlorophenoxy)propanamide, commonly known as clofibrate, is a synthetic lipid-lowering drug. It belongs to the class of fibrates, which are used to treat hyperlipidemia. Clofibrate was first introduced in the 1960s and was widely used until the 1980s when it was replaced by other lipid-lowering drugs. However, clofibrate is still used in scientific research to study its mechanism of action and its effects on lipid metabolism.

Mechanism of Action

The mechanism of action of clofibrate involves the activation of peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a transcription factor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα by clofibrate leads to increased fatty acid oxidation and decreased triglyceride synthesis in the liver.
Biochemical and Physiological Effects:
Clofibrate has been shown to have several biochemical and physiological effects. It increases the activity of lipoprotein lipase, an enzyme that hydrolyzes triglycerides in plasma. This leads to increased clearance of triglyceride-rich lipoproteins from the circulation. Clofibrate also increases the activity of hepatic fatty acid oxidation enzymes, which leads to decreased hepatic triglyceride synthesis. Additionally, clofibrate increases the expression of genes involved in HDL metabolism, which leads to increased HDL cholesterol levels.

Advantages and Limitations for Lab Experiments

Clofibrate is widely used in scientific research to study its effects on lipid metabolism. It is a well-established model for studying the regulation of lipid metabolism by PPARα. However, clofibrate has several limitations. It is a synthetic drug that may not accurately model the effects of endogenous ligands for PPARα. Additionally, clofibrate has been shown to have off-target effects on other nuclear receptors, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on clofibrate. One area of interest is the development of novel PPARα agonists that have fewer off-target effects than clofibrate. Another area of interest is the study of the effects of clofibrate on other metabolic pathways, such as glucose metabolism. Finally, the role of clofibrate in the prevention and treatment of cardiovascular disease remains an active area of research.

Scientific Research Applications

Clofibrate has been extensively studied for its effects on lipid metabolism. It is known to lower plasma triglycerides and increase high-density lipoprotein (HDL) cholesterol levels. Clofibrate has also been shown to reduce the risk of coronary heart disease in patients with hyperlipidemia.

properties

IUPAC Name

2-(3-chlorophenoxy)-N-(2-phenylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO2/c1-15(25-18-11-7-10-17(22)14-18)21(24)23-20-13-6-5-12-19(20)16-8-3-2-4-9-16/h2-15H,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQZJGDTPPJUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)OC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-2-biphenylyl-2-(3-chlorophenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-2-biphenylyl-2-(3-chlorophenoxy)propanamide
Reactant of Route 3
Reactant of Route 3
N-2-biphenylyl-2-(3-chlorophenoxy)propanamide
Reactant of Route 4
Reactant of Route 4
N-2-biphenylyl-2-(3-chlorophenoxy)propanamide
Reactant of Route 5
Reactant of Route 5
N-2-biphenylyl-2-(3-chlorophenoxy)propanamide
Reactant of Route 6
Reactant of Route 6
N-2-biphenylyl-2-(3-chlorophenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.